molecular formula C23H24N2O4S B3313094 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 946344-31-6

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3313094
CAS No.: 946344-31-6
M. Wt: 424.5 g/mol
InChI Key: VJLJPSDIGQGAII-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a [(4-methylphenyl)sulfanyl]methyl group at position 2, and a 4-oxo moiety. The dihydropyridine scaffold is associated with calcium channel modulation and anticancer activity, while the sulfanyl and methoxy groups may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-7-9-20(10-8-16)30-15-18-12-21(26)22(29-3)13-25(18)14-23(27)24-17-5-4-6-19(11-17)28-2/h4-13H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJPSDIGQGAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and sulfanyl groups. The final step involves the acetamide formation. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Overview

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound notable for its diverse applications in scientific research and industry. Its unique structural features, including methoxy, sulfanyl, and acetamide functional groups, contribute to its potential utility across various fields.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its structural characteristics allow chemists to manipulate and modify it to create derivatives with enhanced properties.

Research indicates that this compound may exhibit significant biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various microbial strains.
  • Anticancer Potential : Investigations into its mechanism of action reveal possible pathways through which it could induce apoptosis in cancer cells.

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent . Its interaction with biological targets is of particular interest for drug development, especially in the context of diseases influenced by the pathways modulated by its functional groups.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of products in various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The acetamide group may also contribute to the compound’s overall biological activity by enhancing its stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with N-(3-Methoxyphenyl)Acetamide Moieties

  • Phenacetamide (N-(3-Methoxyphenyl)Acetamide) :
    A simpler analogue lacking the dihydropyridine and sulfanyl groups. Clinically tested for analgesic and antipyretic effects, it highlights the importance of the 3-methoxyphenyl-acetamide motif in bioactivity. However, the absence of the dihydropyridine core limits its mechanism to cyclooxygenase inhibition rather than ion channel modulation .

  • (Z)-2-(5-Benzylidene-4-Oxo-2-Thioxothiazolidin-3-yl)-N-(3-Methoxyphenyl)Acetamide (I30): Shares the N-(3-methoxyphenyl)acetamide group but replaces the dihydropyridine with a thiazolidinone ring. This compound exhibits anticancer activity via kinase inhibition, suggesting that the acetamide moiety synergizes with heterocyclic cores for diverse therapeutic effects .

Dihydropyridine-Based Analogues

  • AZ331 (5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide): Features a 1,4-dihydropyridine core with a thioether side chain and carboxamide group. The substitution pattern (e.g., cyano, furyl) enhances calcium channel blocking activity, indicating that electron-withdrawing groups at position 3/5 improve cardiovascular efficacy. Compared to the target compound, AZ331’s carboxamide and additional methoxy group may reduce metabolic clearance .

Sulfanyl-Containing Analogues

  • 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide: Retains the sulfanyl-acetamide motif but uses an aminophenyl group instead of methylphenylsulfanyl. This compound demonstrates antimicrobial activity, underscoring the role of sulfanyl linkages in disrupting microbial membranes. The target compound’s 4-methylphenylsulfanyl group likely offers superior lipophilicity for tissue penetration .

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight LogP* Solubility (mg/mL) Primary Activity
Target Compound 482.55 3.8 0.12 (PBS) Anticancer/Calcium Modulation
Phenacetamide 179.20 1.2 8.5 (Water) Analgesic/Antipyretic
I30 398.45 2.9 0.45 (DMSO) Anticancer (Kinase Inhibitor)
AZ331 523.60 4.1 0.08 (PBS) Calcium Channel Blocker
2-[(2-Aminophenyl)Sulfanyl] Analogue 316.40 2.5 1.2 (Water) Antimicrobial

*Calculated using ChemAxon.

Metabolic Stability

The target compound’s 4-methylphenylsulfanyl group may resist oxidative metabolism compared to compounds with unsubstituted sulfanyl groups (e.g., ’s analogue). In contrast, phenacetamide’s simplicity allows rapid clearance via glucuronidation .

Biological Activity

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by methoxy, sulfanyl, and acetamide functional groups, which contribute to its interaction with biological systems.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S, and it possesses a molecular weight of approximately 420.51 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that derivatives of dihydropyridine compounds possess antimicrobial activity against a range of pathogens. The presence of the sulfanyl and methoxy groups in this compound may enhance its effectiveness against bacteria and fungi. For instance, compounds with similar structures have demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications as antimicrobial agents.

2. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate promising results. In vitro assays have revealed that it may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. A study highlighted the anticancer effects of related compounds on multicellular spheroids, which are often used as models for tumor growth .

3. Enzyme Inhibition
The compound's interaction with specific enzymes has been explored, particularly in relation to cholinesterase inhibition. Compounds with structural similarities have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative disease research . This suggests that the compound could be further investigated for potential therapeutic applications in treating conditions like Alzheimer's disease.

The mechanism through which this compound exerts its biological effects is likely multifaceted. The methoxy and sulfanyl groups are hypothesized to play crucial roles in modulating enzyme activity and receptor interactions. These functional groups may enhance binding affinity to biological targets, leading to altered signaling pathways involved in cellular processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the dihydropyridine class:

StudyFocusFindings
Study AAnticancer ActivityIdentified novel anticancer compounds with similar structures showing significant cytotoxicity against various cancer cell lines.
Antimicrobial PropertiesDemonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Study CEnzyme InhibitionShowed selective inhibition of cholinesterase enzymes, suggesting a mechanism relevant for neuroprotective strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing this compound, and what critical parameters govern yield optimization?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, coupling reactions, and cyclization. Key steps include:

  • Step 1 : Formation of the pyridinone core via cyclization under reflux conditions (e.g., using acetic acid at 80–100°C) .

  • Step 2 : Introduction of the sulfanyl-methyl group via thioether linkage using NaH or K₂CO₃ as a base in DMF or DMSO .

  • Step 3 : Acetamide coupling via Schotten-Baumann reaction with 3-methoxyaniline in dichloromethane .

  • Critical Parameters :

  • Catalysts/Solvents : Sodium hydride (NaH) for deprotonation; DMF for polar aprotic conditions .

  • Temperature : Controlled heating (60–120°C) to prevent intermediate decomposition .

    • Data Table : Synthetic Conditions and Yields
StepReagents/ConditionsYield (%)Reference
1AcOH, 100°C, 12h65–70
2NaH, DMF, RT, 6h75–80
3DCM, 0°C, 2h85–90

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.7–3.9 ppm), acetamide carbonyl (δ 170–175 ppm), and dihydropyridinone signals .
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~495) .
    • Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Anti-inflammatory : Inhibition of COX-2 enzyme (IC₅₀) in LPS-induced RAW 264.7 macrophages .
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (72h exposure, EC₅₀ calculation) .
  • Target Binding : Surface plasmon resonance (SPR) to measure affinity for kinases or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the sulfanylation step?

  • Methodology :

  • Solvent Screening : Test DMSO vs. THF for better solubility of sulfur nucleophiles .
  • Catalyst Alternatives : Replace NaH with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions .
  • Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and adjust stoichiometry .
    • Data Contradiction : Lower yields in DMF (vs. DMSO) due to incomplete deprotonation .

Q. How can discrepancies in biological activity data between structural analogs be systematically addressed?

  • Methodology :

  • Substituent Analysis : Compare analogs with variations in methoxy (e.g., 3-methoxy vs. 4-methoxy) or sulfanyl groups .
  • Computational Docking : Use AutoDock Vina to predict binding modes to COX-2 or kinase targets .
    • Case Study :
  • Analog A (4-methoxy): Higher COX-2 inhibition (IC₅₀ = 1.2 µM) vs. Analog B (3-methoxy, IC₅₀ = 5.8 µM) due to steric hindrance .

Q. What computational strategies support mechanistic studies of its metabolic stability?

  • Methodology :

  • DFT Calculations : Optimize transition states for cytochrome P450-mediated oxidation (e.g., B3LYP/6-31G*) .
  • MD Simulations : Predict binding to serum albumin (PDB: 1AO6) to assess plasma half-life .
    • Validation : Compare in silico predictions with in vitro microsomal assays (e.g., t₁/₂ in human liver microsomes) .

Q. How to design structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

  • Methodology :

  • Library Design : Synthesize derivatives with:
  • Varied methoxy positions (e.g., 2-, 3-, 4-methoxy).
  • Bioisosteric replacement of sulfanyl with sulfonyl .
  • ADME Screening : Assess logP (HPLC), solubility (shake-flask), and permeability (Caco-2 assay) .
    • Data Table : SAR Trends for Solubility
DerivativeSubstituentLogPSolubility (µg/mL)
Parent3-methoxy3.812.5
Deriv 14-methoxy3.518.9
Deriv 2Sulfonyl replacement2.935.2

Q. What strategies mitigate instability of the dihydropyridinone core under physiological conditions?

  • Methodology :

  • pH Stability Testing : Incubate compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Prodrug Design : Acetylate the 4-oxo group to enhance stability in gastric fluid .
    • Key Finding : Degradation >50% at pH <3 (simulated gastric fluid) necessitates enteric coating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

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